Mdm2/xiap-IN-2

Description

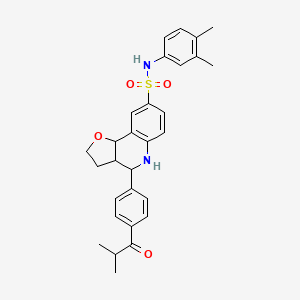

Structure

3D Structure

Properties

Molecular Formula |

C29H32N2O4S |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-4-[4-(2-methylpropanoyl)phenyl]-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide |

InChI |

InChI=1S/C29H32N2O4S/c1-17(2)28(32)21-8-6-20(7-9-21)27-24-13-14-35-29(24)25-16-23(11-12-26(25)30-27)36(33,34)31-22-10-5-18(3)19(4)15-22/h5-12,15-17,24,27,29-31H,13-14H2,1-4H3 |

InChI Key |

AXPKUBYDIGVQQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3OCC4)C5=CC=C(C=C5)C(=O)C(C)C)C |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Action of Mdm2/xiap in 2

Direct Modulatory Effects on MDM2 Protein Dynamics

MDM2/XIAP-IN-2 directly influences the stability and function of the MDM2 protein, a critical negative regulator of the p53 tumor suppressor. nih.govoup.com

Induction of MDM2 Self-Ubiquitination and Proteasomal Degradation

The compound promotes the self-ubiquitination and subsequent degradation of MDM2 by the proteasome. medchemexpress.comnih.gov MDM2 possesses E3 ubiquitin ligase activity, which it can direct towards itself, leading to its own destruction. nih.govmdpi.com This process is enhanced when MDM2 forms a homodimer. researchgate.netresearchgate.net this compound facilitates this process, leading to a reduction in cellular MDM2 levels. nih.gov The binding of XIAP's Internal Ribosome Entry Site (IRES) RNA to MDM2's RING domain normally hinders this self-destruction. researchgate.netmdpi.com

Disruption of MDM2 Homodimerization through RING Domain Interaction

A key aspect of this compound's action is its ability to interfere with the homodimerization of MDM2. nih.gov The self-association of MDM2 occurs via its C-terminal RING domain, and this dimerization is crucial for its E3 ligase activity and subsequent self-ubiquitination. researchgate.netresearchgate.net By binding to the MDM2 RING protein, the inhibitor prevents this self-association, thereby promoting the degradation of MDM2. nih.gov The interaction between the MDM2 RING domain and XIAP IRES RNA normally stabilizes MDM2 by preventing this homodimerization. nih.govresearchgate.net

Inhibition of XIAP Protein Expression and Function

Concurrently with its effects on MDM2, the inhibitor also potently suppresses the expression of XIAP, a key anti-apoptotic protein.

Translational Repression of XIAP mRNA

This compound inhibits the translation of XIAP mRNA into protein. medchemexpress.comnih.gov The expression of XIAP is primarily regulated at the translational level through an IRES-dependent mechanism. nih.govnih.gov The MDM2 protein binds to the IRES region on the XIAP mRNA, which enhances XIAP translation. nih.gov this compound disrupts this interaction, leading to translational repression of XIAP. nih.gov

Consequent Downregulation of XIAP Protein Levels

The translational repression of XIAP mRNA directly results in a significant decrease in the cellular levels of XIAP protein. medchemexpress.comnih.gov This reduction in XIAP contributes to the inhibitor's pro-apoptotic effects, as XIAP is a potent inhibitor of caspases 3, 7, and 9, which are critical executioners of apoptosis. nih.gov

Reciprocal Regulation within the MDM2-XIAP Axis

The relationship between MDM2 and XIAP is one of mutual regulation, forming a complex feedback loop that promotes cell survival. nih.gov The binding of the MDM2 RING protein to the XIAP IRES not only enhances XIAP translation but also stabilizes the MDM2 protein. nih.govresearchgate.net This stabilization occurs because the interaction with XIAP IRES inhibits MDM2 homodimerization and subsequent self-degradation. nih.govresearchgate.net

Conversely, XIAP can also regulate MDM2 stability. Some studies suggest that XIAP can function as an E3 ligase to ubiquitinate MDM2, leading to its degradation. researchgate.netembopress.org However, the primary interaction targeted by this compound is the stabilizing effect of XIAP mRNA on the MDM2 protein. nih.govd-nb.info By disrupting this interaction, the inhibitor simultaneously triggers MDM2 degradation and halts XIAP synthesis, effectively dismantling a key pro-survival axis in cancer cells. nih.gov

Table 1: Effects of this compound on Molecular Interactions and Protein Levels

| Target | Molecular Event | Consequence of this compound Action |

|---|---|---|

| MDM2 | Self-Ubiquitination | Induced |

| Proteasomal Degradation | Increased | |

| Homodimerization | Disrupted | |

| XIAP | mRNA Translation | Repressed |

| Protein Level | Downregulated | |

| MDM2-XIAP Axis | MDM2 RING-XIAP IRES Interaction | Blocked |

Table 2: Summary of Research Findings on the MDM2-XIAP Axis

| Finding | Key Proteins Involved | Implication for Cancer | Reference |

|---|---|---|---|

| MDM2 RING domain binds to XIAP IRES mRNA, enhancing XIAP translation. | MDM2, XIAP | Promotes cell survival and resistance to therapy. | nih.gov |

| Binding of XIAP IRES to MDM2 inhibits MDM2 homodimerization and self-ubiquitination. | MDM2, XIAP | Stabilizes MDM2, leading to p53 inhibition. | researchgate.netnih.gov |

| Dual inhibitors block the MDM2-XIAP RNA interaction, causing MDM2 degradation and XIAP repression. | MDM2, XIAP | Induces apoptosis and inhibits cancer cell proliferation. | nih.gov |

| Cytoplasmic MDM2 regulates XIAP translation via an IRES-dependent mechanism. | MDM2, XIAP | Contributes to resistance to DNA damage-inducing therapies. | nih.gov |

Inhibition of MDM2 Protein-XIAP IRES mRNA Interaction

A key aspect of the molecular action of compounds like this compound lies in the disruption of the interaction between the MDM2 protein and the internal ribosome entry site (IRES) of XIAP messenger RNA (mRNA). aacrjournals.orgaacrjournals.org The RING domain of the MDM2 protein has the ability to bind to the XIAP IRES. aacrjournals.orgd-nb.info This binding event is not a passive occurrence; it actively promotes the translation of XIAP, leading to an increase in XIAP protein levels. aacrjournals.orgnih.gov Furthermore, this interaction enhances the stability of the MDM2 protein itself. aacrjournals.org The consequence of these events is an increased resistance to apoptosis, or programmed cell death, in cancer cells. aacrjournals.orgnih.gov

The development of small-molecule inhibitors that can disrupt this critical interaction has been a focus of research. aacrjournals.orgaacrjournals.org By blocking the binding of the MDM2 RING domain to the XIAP IRES, these inhibitors can effectively decrease the protein levels of both MDM2 and XIAP. aacrjournals.org This disruption has been shown to induce the self-ubiquitination and subsequent degradation of MDM2. aacrjournals.orgd-nb.info The reduction in MDM2 levels leads to the stabilization and activation of the tumor suppressor protein p53. aacrjournals.org Simultaneously, the inhibition of XIAP translation results in the activation of caspases 3, 7, and 9, which are key executioners of apoptosis. aacrjournals.orgnih.gov

Research has identified several small-molecule compounds, through high-throughput screening, that effectively disrupt the MDM2-XIAP IRES interaction. aacrjournals.orgaacrjournals.org These compounds have been shown to reduce both MDM2 and XIAP protein expression in cancer cells, ultimately leading to apoptosis in a manner dependent on MDM2, p53, and XIAP. aacrjournals.org

| Key Molecular Event | Consequence of Interaction | Effect of Inhibition |

| MDM2 RING domain binds to XIAP IRES mRNA. aacrjournals.orgd-nb.info | Promotes XIAP translation and increases XIAP protein levels. aacrjournals.orgnih.gov | Decreased XIAP protein expression. aacrjournals.org |

| Increases MDM2 protein stability. aacrjournals.org | Induces MDM2 self-ubiquitination and degradation. aacrjournals.orgd-nb.info | |

| Enhances resistance to apoptosis. aacrjournals.orgnih.gov | Activation of caspases 3, 7, and 9, leading to apoptosis. aacrjournals.org | |

| Stabilization and activation of p53. aacrjournals.org |

Role of XIAP as an E3 Ubiquitin Ligase for MDM2

Beyond the regulation of its own translation, the interaction between XIAP and MDM2 involves another layer of complexity, with XIAP itself functioning as an E3 ubiquitin ligase for MDM2. embopress.orgnih.gov This activity is a previously unidentified function of XIAP that contributes to its role in tumorigenesis by suppressing autophagy. embopress.orgnih.gov

XIAP directly interacts with MDM2 and possesses an intrinsic E3 ubiquitin ligase activity towards it. embopress.org This interaction leads to the ubiquitination of MDM2, which can mark it for degradation. d-nb.infoembopress.org By promoting the degradation of MDM2, XIAP prevents the MDM2-mediated degradation of the tumor suppressor protein p53 in the cytoplasm. embopress.org This action of XIAP on the MDM2-p53 axis has been shown to inhibit autophagy. embopress.org

Experimental evidence has demonstrated that the interaction between endogenous XIAP and MDM2 is direct. embopress.org Furthermore, the half-life of endogenous MDM2 is increased in cells where XIAP has been knocked down, supporting the role of XIAP in promoting MDM2 degradation. embopress.org In vivo ubiquitination assays have confirmed that wild-type XIAP, but not a mutant version (H467A), inhibits the ubiquitination of p53 mediated by MDM2. embopress.org This indicates that the E3 ligase activity of XIAP is crucial for this regulatory function. embopress.org

It is important to note that while XIAP promotes the ubiquitination of MDM2, it does not appear to affect the direct interaction between MDM2 and p53. embopress.org

| Interacting Proteins | XIAP's Role | Consequence of Interaction |

| XIAP and MDM2 | Acts as an E3 ubiquitin ligase for MDM2. embopress.orgnih.gov | Promotes ubiquitination and degradation of MDM2. embopress.org |

| Prevents MDM2-mediated degradation of cytoplasmic p53. embopress.org | ||

| Inhibits autophagy. embopress.orgnih.gov |

Pathways Modulated by Mdm2/xiap in 2 and Downstream Cellular Consequences

Restoration and Activation of the p53 Tumor Suppressor Pathway

A primary mechanism of action for MDM2/XIAP-IN-2 is the reactivation of the p53 tumor suppressor pathway. In many cancers, the p53 protein, often called the "guardian of the genome," is rendered inactive not by mutation but by its negative regulator, the E3 ubiquitin ligase MDM2. nih.govyoutube.com MDM2 binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation. jbr-pub.org.cnyoutube.com By disrupting this interaction, MDM2 inhibitors can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. youtube.comclinpgx.org

MDM2 Degradation-Mediated p53 Upregulation

This compound functions by inducing the degradation of the MDM2 protein. medchemexpress.commedchemexpress.com This is a crucial distinction from inhibitors that merely block the p53-MDM2 interaction. The degradation of MDM2 removes the primary negative regulator of p53, leading to the stabilization and accumulation of p53 protein within the cell. nih.gov Research on dual inhibitors targeting the MDM2 protein-XIAP RNA interaction has shown that blocking this interaction leads to MDM2 self-ubiquitination and subsequent degradation. nih.gov This compound-induced downregulation of MDM2 directly results in the activation and upregulation of p53. nih.gov This elevation of functional p53 protein is a critical first step in restoring its tumor-suppressive activities.

Contributions to p53-Dependent Apoptosis Induction

The accumulation of active p53 triggers the transcription of various pro-apoptotic genes, thereby initiating programmed cell death. nih.govyoutube.com The activation of p53 by dual MDM2/XIAP inhibitors has been shown to be a significant contributor to the induction of apoptosis in cancer cells. nih.gov By degrading MDM2, this compound allows p53 to accumulate and initiate the intrinsic apoptotic cascade. This p53-dependent mechanism is a key component of the compound's therapeutic effect in tumors that retain wild-type p53. youtube.comnih.gov

P53-Independent Oncogenic Pathway Modulation

A significant advantage of dual-target inhibitors like this compound is their ability to exert anti-cancer effects through p53-independent mechanisms. This is particularly important as many cancers harbor mutations in the TP53 gene, rendering them resistant to therapies that rely solely on p53 reactivation. nih.govfrontiersin.org MDM2 itself has oncogenic functions that are independent of p53. frontiersin.orgaacrjournals.org Furthermore, the compound's simultaneous inhibition of XIAP provides a parallel pathway to induce apoptosis. medchemexpress.comaacrjournals.org

Impact on Cancer Cells with Mutant or Null p53 Status

This compound's dual mechanism is critical for its efficacy in cancers with a mutant or null p53 status. nih.govfrontiersin.org The compound's ability to inhibit the translation of XIAP mRNA is central to this p53-independent activity. medchemexpress.com XIAP is a potent anti-apoptotic protein that directly inhibits caspases 3, 7, and 9. nih.gov By reducing XIAP levels, the compound lowers the threshold for apoptosis, allowing cell death to proceed even in the absence of functional p53. Studies on similar molecules have demonstrated potent induction of p53-independent apoptosis in cancer cells with mutated p53. frontiersin.org This is achieved by targeting other survival proteins like MDM2, its homolog MDM4, and XIAP for degradation, thereby activating caspase-dependent apoptosis. frontiersin.org

| Cell Line | p53 Status | Key Pathway Targeted by Dual Inhibition | Anticipated Outcome |

| EU-1 (ALL) | Wild-Type | MDM2 Degradation -> p53 Activation | p53-dependent apoptosis |

| Colon Cancer Cells | Mutant | XIAP Inhibition -> Caspase Activation | p53-independent apoptosis |

| p53-mutant Lymphoma | Mutant | MDM2/MDM4/XIAP Degradation | p53-independent apoptosis |

Influence on c-Myc Oncogenic Signaling

Significant crosstalk exists between the MDM2-p53 axis and the c-Myc family of oncoproteins (including MYCN). nih.govresearchgate.net MDM2 has been shown to positively regulate MYCN by stabilizing its mRNA and inducing its translation, creating a positive feedback loop that promotes tumor growth. nih.govresearchgate.net In certain cancers like MYCN-amplified neuroblastoma, the oncogenic function of MDM2 is linked to its ability to induce MYCN expression in a p53-independent manner. nih.gov By degrading MDM2, this compound is expected to interrupt this feedback loop. The reduction in MDM2 levels would lead to decreased stability and translation of c-Myc mRNA, thereby diminishing the oncogenic signaling driven by this potent transcription factor.

| Interacting Protein | Role in Cancer | Interaction with MDM2 | Effect of this compound |

| p53 | Tumor Suppressor | MDM2 targets p53 for degradation | p53 is stabilized and activated |

| MDM4 | p53 Negative Regulator | Forms heterodimer with MDM2 to inhibit p53 | Heterodimer is disrupted |

| c-Myc | Oncogene | MDM2 stabilizes c-Myc mRNA | c-Myc expression is reduced |

| XIAP | Apoptosis Inhibitor | MDM2 enhances XIAP translation | XIAP translation is inhibited |

Interplay with Other Tumor Suppressors (e.g., p73, FOXO3a)

Beyond its central role in p53 regulation, MDM2 also interacts with and inhibits other tumor suppressor proteins, including p73 and Forkhead Box O3a (FOXO3a). MDM2 can function as an E3 ubiquitin ligase for FOXO proteins, promoting their ubiquitination and subsequent degradation by the proteasome. researchgate.netunc.edu This action suppresses the tumor-suppressive functions of FOXO3a. By inhibiting MDM2, this compound is expected to prevent FOXO3a degradation, leading to its accumulation and enhanced transcriptional activity.

The relationship between MDM2 and p73, a p53 family member, is complex. MDM2 binds to p73 and can inhibit its transcriptional activity. nih.govresearchgate.net In some cancer cells with mutant p53, MDM2 can form a trimeric complex with mutant p53 and p73, which enhances the inhibition of p73's pro-apoptotic functions. nih.govnih.gov Inhibition of MDM2 can disrupt these interactions, potentially liberating p73 to resume its role in inducing apoptosis and cell cycle arrest.

| Target Suppressor | Interaction with MDM2 | Consequence of this compound Inhibition |

| FOXO3a | MDM2 acts as an E3 ligase, promoting FOXO3a ubiquitination and degradation. researchgate.netunc.edu | Stabilization and accumulation of FOXO3a, restoring its tumor suppressor activity. |

| p73 | MDM2 binds to and inhibits p73 transcriptional activity, an effect that can be enhanced by certain p53 mutants. nih.govresearchgate.net | Relief of MDM2-mediated inhibition, restoring p73's pro-apoptotic functions. |

Apoptosis Cascade Activation

A primary mechanism of this compound is the direct activation of the apoptosis cascade. XIAP is a potent endogenous inhibitor that directly binds to and neutralizes the activity of key executioner caspases, specifically Caspase-3 and Caspase-7, as well as the initiator Caspase-9. nih.govembopress.org By inhibiting XIAP, the compound removes these molecular brakes, allowing the caspase cascade to proceed. nih.gov

Simultaneously, the MDM2 inhibition component of the drug activates p53, which transcriptionally upregulates pro-apoptotic proteins, further feeding into the apoptosis pathway. nih.gov This dual mechanism ensures a robust activation of programmed cell death. Research on dual MDM2/XIAP inhibitors has demonstrated their ability to activate the downstream effectors of XIAP, including Caspase-3 and Caspase-9. nih.gov The activation of these caspases is a critical step in dismantling the cell during apoptosis. nih.gov

The activation of executioner caspases, such as Caspase-3, leads to the cleavage of specific cellular substrates, which culminates in the characteristic morphological changes of apoptosis. One of the most well-established substrates is Poly (ADP-ribose) polymerase (PARP). researchgate.net Cleavage of PARP by caspases is considered a hallmark of apoptosis. Studies have confirmed that treatment of cancer cells with dual MDM2/XIAP inhibitors results in the cleavage of PARP, providing definitive evidence of apoptosis induction. nih.govnih.gov

Cell Cycle and Proliferation Control

The ultimate consequence of activating tumor suppressor pathways and apoptosis is the halt of uncontrolled cell growth. Dual inhibitors of MDM2 and XIAP have been shown to have significant anti-proliferative effects on various cancer cells in laboratory settings. nih.govnih.gov By reactivating p53-mediated apoptosis and simultaneously inhibiting XIAP's anti-apoptotic function, these compounds potently suppress and kill cancer cells. nih.govnih.gov This inhibition of proliferation has been observed in multiple cancer cell lines, highlighting the potential breadth of this therapeutic strategy. nih.govfrontiersin.org

In addition to inducing cell death, the activation of p53 by MDM2 inhibition can also halt the cell division cycle. patsnap.com Activated p53 acts as a transcription factor for genes that regulate the cell cycle, most notably the CDK inhibitor p21. nih.govjbr-pub.org.cnspandidos-publications.com Increased levels of p21 can block the activity of cyclin-CDK complexes that are necessary for progression through the cell cycle, leading to arrest in the G1 or G2/M phases. nih.govjbr-pub.org.cn This arrest prevents the replication of damaged DNA and gives the cell time to either repair the damage or undergo apoptosis. MDM2 inhibitors have been shown to cause growth arrest at both the G1 and G2 phases of the cell cycle in cancer cells. iiarjournals.org

| Cellular Process | Mechanism via this compound | Key Molecular Events |

| Apoptosis | Inhibition of XIAP removes the block on caspases; MDM2 inhibition activates p53 to promote pro-apoptotic gene expression. nih.govnih.gov | Activation of Caspase-3, -7, and -9; Cleavage of PARP. nih.govnih.govnih.gov |

| Proliferation | Combined effect of apoptosis induction and cell cycle arrest. nih.gov | Reduced cancer cell viability and growth. nih.gov |

| Cell Cycle | MDM2 inhibition stabilizes p53, which upregulates cell cycle inhibitors like p21. nih.govjbr-pub.org.cn | Arrest of cells in G1 and/or G2/M phases. iiarjournals.orgmdpi.com |

Autophagy Regulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a dual role in both tumor suppression and promotion depending on the context. The modulation of this pathway is a key consequence of treatment with dual MDM2 and XIAP inhibitors.

XIAP-Mediated Suppression of Autophagy via the MDM2-p53 Pathway

Research has elucidated a novel pathway where XIAP suppresses autophagy by functioning as an E3 ubiquitin ligase for MDM2. This action prevents MDM2 from mediating the degradation of the tumor suppressor protein p53. The resulting accumulation of cytosolic p53 acts as a potent inhibitor of autophagy.

The mechanism can be summarized as follows:

XIAP's E3 Ligase Activity: XIAP ubiquitinates MDM2, targeting it for degradation.

Stabilization of p53: The degradation of MDM2, a primary negative regulator of p53, leads to the stabilization and accumulation of p53, particularly in the cytosol.

Inhibition of Autophagy: Increased levels of cytosolic p53 suppress the initiation of the autophagy process.

Knockdown of XIAP in cells has been shown to lead to a marked increase in MDM2 levels and a dramatic decrease in p53 levels, which is accompanied by an enhanced conversion of LC3-I to LC3-II, a key indicator of autophagy induction. Conversely, the overexpression of XIAP reverses these effects.

The intervention with a dual inhibitor like this compound is expected to counteract this XIAP-mediated suppression of autophagy. By inhibiting XIAP, the compound would theoretically prevent the degradation of MDM2, leading to a subsequent decrease in p53 levels and thereby promoting autophagy. However, the dual nature of the compound, which also promotes MDM2 degradation, complicates this linear interpretation and highlights the intricate balance of this signaling network.

The table below summarizes the general effects of modulating XIAP and MDM2 on the components of this pathway, providing a framework for understanding the potential impact of this compound.

| Intervention | Effect on MDM2 Levels | Effect on Cytosolic p53 Levels | Consequence for Autophagy |

| XIAP Overexpression | Decrease | Increase | Inhibition |

| XIAP Knockdown/Inhibition | Increase | Decrease | Induction |

| MDM2 Inhibition (general) | - | Increase | Inhibition |

This table is generated based on established research on the individual roles of XIAP and MDM2 in the autophagy pathway.

While the direct and specific effects of this compound on autophagy markers require further dedicated investigation, its known mechanism of action strongly suggests a significant modulatory role in this critical cellular process. The ultimate cellular consequence, whether it be apoptosis or autophagy-related cell death, is likely dependent on the specific cellular context and the intricate interplay of the modulated pathways.

Pre Clinical Efficacy and Therapeutic Potential of Mdm2/xiap in 2 in Disease Models

In Vitro Anti-cancer Activity Spectrum Across Diverse Cancer Cell Lines

Dual inhibitors of MDM2 and XIAP have demonstrated a broad spectrum of anti-cancer activity in laboratory settings, proving effective against a variety of both hematological and solid tumor cell lines. This activity stems from their ability to induce apoptosis through both p53-dependent and independent pathways. oup.com

Activity in Hematological Malignancies (e.g., Acute Lymphoblastic Leukemia, Multiple Myeloma, Lymphoma)

The efficacy of dual MDM2/XIAP inhibitors has been extensively documented in various blood cancers, where overexpression of MDM2 and XIAP is common and often linked to poor prognosis. oup.comnih.govresearchgate.net

In Acute Lymphoblastic Leukemia (ALL), MDM2/XIAP-IN-2 was shown to inhibit the EU-1 ALL cell line with a half-maximal inhibitory concentration (IC50) of 0.3 μM. plos.org A related compound, MX69, also effectively inhibits the expression of both MDM2 and XIAP proteins in ALL cells. researchgate.netfrontiersin.org

For Multiple Myeloma (MM), where high MDM2 expression is correlated with disease progression and drug resistance, the dual inhibitor MX69 has shown significant cytotoxic effects. oup.comembopress.orgresearchgate.net Studies revealed that MX69 reduces the viability of drug-resistant MM cell lines, such as MM1R and 8226R5, in both a time- and dose-dependent manner. embopress.org

In various types of Lymphoma, including Burkitt's Lymphoma, Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL), the inhibitor MX69 induced dose- and time-dependent cell death. researchgate.netnih.gov This anti-tumor activity was observed in a wide variety of B-cell lymphoma cell lines. researchgate.net

Table 1: In Vitro Activity of MDM2/XIAP Dual Inhibitors in Hematological Malignancy Cell Lines

| Compound | Cancer Type | Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| This compound | Acute Lymphoblastic Leukemia | EU-1 | Inhibition of cell viability (IC50 = 0.3 μM) | plos.org |

| MX69 | Acute Lymphoblastic Leukemia | EU-1 | Inhibition of MDM2 and XIAP expression | researchgate.net |

| MX69 | Multiple Myeloma | MM1R, 8226R5 | Reduced cell viability; induced apoptosis | embopress.org |

| MX69 | Lymphoma (various) | Raji, RL, HBL-2, etc. | Induced dose- and time-dependent cell death | researchgate.netnih.govresearchgate.net |

Activity in Solid Tumor Cell Lines (e.g., Neuroblastoma, Prostate Cancer, Breast Cancer)

The therapeutic potential of MDM2/XIAP dual inhibitors extends to solid tumors where the MDM2 and XIAP pathways are frequently dysregulated. nih.gov

Overexpression of both MDM2 and XIAP is a known factor in Neuroblastoma (NB). nih.gov The dual inhibitor MX69 was found to effectively inhibit the expression of both target proteins in NB cells. researchgate.net Another analog, MDM2/XIAP-IN-1, demonstrated the ability to inhibit the viability of several NB cell lines, including NB-1643, SHEP1, and LA1-55N. In cases of MYCN-amplified neuroblastoma, MDM2's oncogenic role includes the induction of MYCN protein, a mechanism that can be disrupted by these inhibitors.

In Prostate Cancer, where MDM2 and XIAP are also overexpressed, novel dual inhibitors have shown promising results. nih.gov A compound designated '3e', which is based on a similar chemical scaffold to known dual inhibitors, was cytotoxic to a panel of human cancer cell lines, including the 22Rv1 prostate cancer line. nih.gov

MDM2 overexpression is also implicated in Breast Cancer. Studies using specific MDM2 inhibitors in breast cancer cell lines like GI-101A have shown that inhibiting MDM2 leads to a corresponding decrease in XIAP expression, linking the two pathways in this cancer type as well.

Table 2: In Vitro Activity of MDM2/XIAP Dual Inhibitors in Solid Tumor Cell Lines

| Compound/Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| MX69 | Neuroblastoma | NB-1691 | Inhibition of MDM2 and XIAP expression | researchgate.net |

| MDM2/XIAP-IN-1 | Neuroblastoma | NB-1643, SHEP1, LA1-55N | Inhibition of cell viability | |

| Compound 3e | Prostate Cancer | 22Rv1 | Cytotoxicity, decreased MDM2/XIAP levels | nih.gov |

| RG7388 (MDM2 Inhibitor) | Breast Cancer | GI-101A | Decreased XIAP expression | |

Overcoming Acquired Therapeutic Resistance in Pre-clinical Settings

A significant challenge in cancer treatment is the development of resistance to standard therapies. Dual MDM2/XIAP inhibitors have shown considerable potential in overcoming such resistance by targeting fundamental survival pathways that are often upregulated in resistant cells.

Re-sensitization to Standard Chemotherapeutic Agents (e.g., Bortezomib (B1684674), Etoposide)

Pre-clinical studies have demonstrated that inhibiting MDM2 and XIAP can re-sensitize resistant cancer cells to conventional chemotherapy.

In multiple myeloma, the dual inhibitor MX69 significantly enhanced the sensitivity of resistant cell lines and primary patient samples to the proteasome inhibitor Bortezomib. frontiersin.orgoup.comresearchgate.net The combination of MX69 and bortezomib resulted in significant tumor regression in animal models, suggesting a potent synergistic effect. researchgate.net

In lymphoma models, MX69 was tested in combination with several standard agents, including the topoisomerase inhibitor Etoposide (B1684455). researchgate.netnih.govresearchgate.net Another related compound, MMRi36, which also targets the MDM2/XIAP axis, induced a stronger apoptotic response in lymphoma cells compared to etoposide alone.

Efficacy against Rituximab-Resistant Lymphoma Cells

Rituximab is a monoclonal antibody widely used in the treatment of B-cell lymphomas, but resistance is a common clinical problem. The upregulation of MDM2 and the anti-apoptotic protein XIAP is a key mechanism behind this resistance. researchgate.netresearchgate.net

The dual inhibitor MX69 has been shown to be effective in rituximab-resistant lymphoma cell lines (RRCL). researchgate.netnih.gov It induces apoptosis by inhibiting XIAP, a critical survival factor in these resistant cells. researchgate.net Furthermore, research has shown that MDM2 is upregulated in rituximab-resistant cells, and targeting it with compounds like MMRi36 can significantly hinder their growth, irrespective of p53 mutation status. This highlights the potential of this inhibitor class to treat relapsed or refractory lymphoma.

Overcoming TRAIL Resistance in Cancer Models

Resistance to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) is another hurdle in cancer therapy. This resistance is often linked to the downregulation of TRAIL death receptors (DR4 and DR5) or high levels of anti-apoptotic proteins like XIAP. nih.govoup.com

Inhibiting the MDM2-p53 pathway can overcome TRAIL resistance. Studies have shown that MDM2 inhibitors can stabilize p53, which in turn transcriptionally upregulates the DR4 and DR5 genes. nih.govoup.com This enhances the expression of death receptors on the cancer cell surface, re-sensitizing them to TRAIL-induced apoptosis. nih.govoup.com Additionally, the direct inhibition of XIAP, a key blocker of the caspase cascade triggered by TRAIL signaling, can help bypass resistance mechanisms. plos.org Therefore, the dual-action mechanism of compounds like this compound, which both stabilize p53 (via MDM2 degradation) and inhibit XIAP, provides a strong rationale for their use in overcoming TRAIL resistance.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| MDM2/XIAP-IN-1 |

| MX69 |

| MMRi36 |

| Bortezomib |

| Etoposide |

| Rituximab |

| TRAIL |

| RG7388 |

In Vivo Anti-tumor Efficacy in Pre-clinical Models

Dual inhibitors of MDM2 and XIAP have demonstrated significant anti-tumor efficacy in various xenograft mouse models. For instance, a dual inhibitor based on a tetrahydroquinoline scaffold, referred to as compound 3e, effectively inhibited tumor growth in a human 22Rv1 prostate cancer xenograft model. nih.govnih.gov This suggests that targeting both MDM2 and XIAP can be a viable approach for cancers where these proteins are overexpressed. nih.gov

Another dual inhibitor, MX69, has also shown considerable anti-proliferative effects in vivo. nih.gov In a multiple myeloma xenograft mouse model, the combination of MX69 with bortezomib led to prolonged survival, highlighting the potential of these dual inhibitors in combination therapies. mdpi.com The mechanism involves the destabilization of c-Myc mRNA, leading to reduced c-Myc protein expression and re-sensitization of resistant myeloma cells to treatment. mdpi.com

Studies with other MDM2 inhibitors have also shown potent tumor growth inhibition. An MDM2 inhibitor, designated as compound 3, dose-dependently inhibited tumor growth and even achieved partial tumor regression in SJSA-1 and MHM osteosarcoma xenograft models. acs.org Similarly, another compound (compound 10) led to complete tumor regression in 100% of animals in an SJSA-1 tumor model. acs.org The efficacy of these inhibitors is often linked to the activation of the p53 pathway. acs.org

Interactive Table: Efficacy of MDM2/XIAP Dual Inhibitors in Xenograft Models

| Compound | Cancer Model | Efficacy | Reference |

|---|---|---|---|

| Compound 3e | 22Rv1 Prostate Cancer | Significant tumor growth inhibition | nih.govnih.gov |

| MX69 | Multiple Myeloma | Prolonged survival (in combination with bortezomib) | mdpi.com |

| Compound 3 | SJSA-1 & MHM Osteosarcoma | Dose-dependent tumor growth inhibition, partial regression | acs.org |

| Compound 10 | SJSA-1 Osteosarcoma | Complete tumor regression | acs.org |

The anti-proliferative effects of MDM2/XIAP dual inhibitors in animal models are a key indicator of their therapeutic potential. The inhibition of cancer cell proliferation in vivo has been demonstrated for compounds like MX69. nih.gov This effect is attributed to the dual mechanism of inhibiting XIAP expression and inducing p53 activity by blocking MDM2. nih.gov

In a 22Rv1 prostate cancer xenograft model, treatment with compound 3e not only suppressed tumor growth but also showed a decrease in the proliferation marker Ki-67. nih.gov This indicates a direct impact on the proliferative capacity of the tumor cells in the in vivo setting. nih.gov Furthermore, immunostaining of the xenograft tumors revealed decreased MDM2 expression and increased levels of apoptotic markers such as cleaved caspase-3 (c-Cas3) and cleaved PARP (c-PARP), confirming the induction of apoptosis. nih.gov

The anti-proliferative effects are not limited to solid tumors. In models of acute lymphoblastic leukemia and neuroblastoma, the dual inhibitor MX69 showed robust cytotoxic effects irrespective of the p53 status of the cancer cells. mdpi.com This suggests a broader applicability of these dual inhibitors for various cancer types.

Interactive Table: Anti-Proliferative and Apoptotic Effects of MDM2/XIAP Dual Inhibitors in Animal Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| MX69 | Cancer cell proliferation models | Inhibition of cancer cell proliferation in vivo | nih.gov |

| Compound 3e | 22Rv1 Prostate Cancer Xenograft | Decreased Ki-67 expression, decreased MDM2 expression, increased c-Cas3 and c-PARP | nih.gov |

| MX69 | Acute Lymphoblastic Leukemia & Neuroblastoma models | Robust cytotoxic effects | mdpi.com |

Advanced Methodologies and Experimental Approaches in Mdm2/xiap in 2 Research

Biochemical and Biophysical Characterization

Understanding the direct molecular interactions and their subsequent functional consequences is paramount in the study of MDM2/XIAP-IN-2. Biochemical and biophysical assays provide quantitative and qualitative data on protein-protein and protein-RNA interactions, enzyme activity, and protein stability.

Protein-Protein Interaction Studies

The interaction between MDM2 and other proteins is critical to its function. Techniques like co-immunoprecipitation and bimolecular fluorescence complementation are employed to study these interactions in a cellular context.

Co-immunoprecipitation (Co-IP) is utilized to demonstrate the interaction between endogenous or overexpressed proteins. For instance, the interaction between XIAP and MDM2 can be readily detected using Co-IP with either anti-XIAP or anti-MDM2 antibodies. embopress.org This technique has been instrumental in confirming the physical association between these two proteins within cells. embopress.orgresearchgate.net Furthermore, Co-IP can be used to investigate how potential inhibitors affect these interactions. For example, nilotinib's effect on the MDM2-MDM4 interaction has been assessed using this method. plos.org In studies of MDM2, Co-IP has been used to identify interacting partners by immunoprecipitating MDM2 and analyzing the co-precipitated proteins by mass spectrometry. embopress.org

Bimolecular Fluorescence Complementation (BiFC) offers a way to visualize protein interactions in living cells. This assay has been used to study the homodimerization of the MDM2 RING domain. nih.govresearchgate.net In this approach, the MDM2 RING domain is fused to non-fluorescent fragments of a fluorescent protein like YFP. nih.gov If the RING domains interact, the YFP fragments are brought into proximity, reconstituting a fluorescent signal that can be visualized and quantified. nih.govresearchgate.net This technique has been pivotal in showing that the binding of XIAP IRES RNA can inhibit MDM2 homodimerization. nih.govresearchgate.netresearchgate.netnih.gov

While powerful, these methods have limitations. Overexpression of tagged proteins in both Co-IP and BiFC can lead to artifacts and may not reflect the stoichiometry of endogenous protein complexes. mdpi.com

Protein-RNA Interaction Analysis

The interaction between the MDM2 protein and the Internal Ribosome Entry Site (IRES) of XIAP mRNA is a key regulatory nexus. Several biophysical techniques are used to characterize this binding in detail.

UV Cross-linking is a direct method to identify and study protein-RNA interactions. This technique has been used to demonstrate the binding of the MDM2 protein to the XIAP IRES RNA both in vitro and in vivo. nih.govnih.gov By labeling the RNA probe, typically with 32P, and exposing the protein-RNA mixture to UV light, a covalent bond is formed between the interacting molecules. nih.govnih.govmolbiolcell.org This allows for the detection of the complex and has been used to show that the C-terminal RING domain of MDM2 is responsible for this binding. nih.gov Furthermore, UV cross-linking assays can be used to test the efficacy of small molecule inhibitors in disrupting the MDM2-XIAP IRES interaction. nih.gov

Fluorescence Polarization (FP) is a solution-based technique that measures the binding of a small fluorescently labeled molecule (like an RNA probe) to a larger molecule (like a protein). The binding event causes a change in the polarization of the emitted light. FP assays have been developed for high-throughput screening (HTS) to identify inhibitors of the MDM2-XIAP IRES interaction. nih.govnih.gov This method has been used to determine the binding affinity (Kd) of fluorescently labeled XIAP IRES to the MDM2 RING domain. nih.gov Competitive FP assays are also used to measure the inhibition constants (Ki) of compounds that disrupt this interaction. tandfonline.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry, and enthalpy. ITC has been used to confirm the specific and high-affinity binding of XIAP IRES RNA to the MDM2 RING domain. nih.govresearchgate.netnih.gov It has also been employed to validate the direct binding of small molecule inhibitors to the MDM2 protein. nih.govmdpi.com

| Technique | Key Finding in MDM2/XIAP Research | Quantitative Data Example |

|---|---|---|

| UV Cross-linking | Confirmed direct binding of MDM2 RING domain to XIAP IRES. nih.gov | Demonstrated that inhibitors can disrupt the MDM2-XIAP IRES interaction. nih.gov |

| Fluorescence Polarization (FP) | Enabled high-throughput screening for inhibitors of the MDM2-XIAP IRES interaction. nih.govnih.gov | Kd of fluorescent XIAP IRES to MDM2 RING protein was determined to be 6.6 μg/ml. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Verified high-affinity binding between XIAP IRES and MDM2 RING domain. nih.govresearchgate.net | Kd for XIAP IRES binding to MDM2 RING protein was measured at approximately 0.7 μM. nih.gov |

Ubiquitination Assays (In Vitro and In Vivo) for E3 Ligase Activity

MDM2 is an E3 ubiquitin ligase that targets itself and other proteins, like p53, for degradation. Understanding how this activity is modulated is crucial.

In Vitro Ubiquitination Assays are performed using purified components to directly assess the E3 ligase activity of MDM2. These assays typically include an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (MDM2), along with a substrate. embopress.orgnih.gov The ubiquitination of the substrate can then be detected by autoradiography (if the substrate is radiolabeled) or by Western blot using an anti-ubiquitin antibody. nih.govresearchgate.net These assays have shown that the binding of XIAP IRES RNA to the MDM2 RING domain inhibits MDM2 self-ubiquitination. nih.govresearchgate.net Conversely, small molecules that disrupt this interaction can reverse this inhibition. nih.gov

In Vivo Ubiquitination Assays are conducted within cells to study ubiquitination in a more physiological context. Cells are often co-transfected with plasmids expressing the protein of interest (e.g., MDM2), a tagged version of ubiquitin (e.g., His-ubiquitin), and potentially a modulating factor (e.g., XIAP IRES). nih.govfrontiersin.org The ubiquitinated protein can then be purified (e.g., using Ni2+-NTA beads for His-tagged ubiquitin) and detected by Western blot. nih.gov These assays have confirmed that XIAP IRES inhibits MDM2 self-ubiquitination in a dose-dependent manner within cells. nih.gov They have also been used to show that certain small molecules can induce the ubiquitination of endogenous MDM2. nih.govkarger.com

Protein Stability and Turnover Measurements

The stability of the MDM2 protein is tightly regulated, and its degradation is a key aspect of its function.

Pulse-Chase Assays are the gold standard for measuring protein half-life. In this technique, cells are first "pulsed" with a radiolabeled amino acid (e.g., [35S]methionine) to label newly synthesized proteins. nih.govoup.comaacrjournals.org This is followed by a "chase" with an excess of unlabeled amino acids, and the amount of the radiolabeled protein of interest is monitored over time by immunoprecipitation and SDS-PAGE. nih.gov Pulse-chase experiments have demonstrated that the binding of XIAP IRES RNA increases the half-life of the MDM2 protein. nih.govresearchgate.net Conversely, inhibitors that promote MDM2 degradation would be expected to decrease its half-life in such an assay. A variation of this technique uses cycloheximide (B1669411) (CHX), a protein synthesis inhibitor, to block further protein production, followed by Western blot analysis to track the degradation of the existing protein pool over time. karger.comaacrjournals.org

Cellular and Molecular Biology Techniques

These techniques are essential for understanding the downstream cellular consequences of targeting the MDM2-XIAP axis.

Cell Viability and Proliferation Assays (e.g., MTT, WST, Colony Formation)

The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental step in its preclinical assessment. For dual inhibitors of MDM2 and XIAP, such as the compound class represented by this compound, several key assays are employed to quantify their cytotoxic and anti-proliferative effects.

Water-Soluble Tetrazolium Salt (WST) Assay: The WST assay is a colorimetric method used to determine cell viability. In this assay, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, the amount of which is directly proportional to the number of living cells. The cytotoxic effects of lead MDM2/XIAP inhibitors have been determined using this method. nih.gov Typically, cancer cells are cultured in 96-well plates and treated with varying concentrations of the inhibitor for a defined period, after which the WST reagent is added and the optical density is measured to calculate cell survival rates. nih.gov

MTT Assay: Similar to the WST assay, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another widely used colorimetric method for assessing cell metabolic activity and thus viability. jrmds.in In this method, the yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. jrmds.in These crystals are then dissolved, and the absorbance is measured, providing a quantitative measure of cell viability. jrmds.in It is a robust and cost-effective method for high-throughput screening of compounds. jrmds.in

Below is a table summarizing representative findings from these assays on MDM2/XIAP inhibitors.

| Assay Type | Cell Line | Compound | Key Finding | Source |

| WST Assay | NBMM | MX69 | Demonstrated cytotoxic effects on cancer cells. | nih.gov |

| Colony Formation | NBMM | MX69 | Showed inhibitory effects on CFU-GM and BFU-E. | nih.gov |

| Colony Formation | Multiple Myeloma | MX69 | Suppressed relapsed MM cell growth and colony formation. | mdpi.com |

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Immunofluorescence)

Understanding how a compound affects programmed cell death (apoptosis) and the cell division cycle is crucial for elucidating its mechanism of action.

Flow Cytometry: This technique is a cornerstone for analyzing apoptosis and cell cycle distribution in cells treated with this compound. nih.gov

Apoptosis Analysis: To quantify apoptosis, cells are typically stained with Annexin V and a DNA-binding dye like Propidium Iodide (PI) or 7-AAD. nih.goviqproducts.nl Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI/7-AAD can only enter cells with compromised membranes (late apoptotic or necrotic cells). iqproducts.nl This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic cell populations. nih.goviqproducts.nl Studies show that MDM2 silencing or inhibition with compounds like MX69 leads to a significant increase in the proportion of apoptotic cells. mdpi.com

Cell Cycle Analysis: For cell cycle analysis, cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide. nih.gov The fluorescence intensity of the stained cells is proportional to their DNA content, allowing the flow cytometer to distinguish between cells in different phases of the cell cycle (G1, S, and G2/M). nih.govmdpi.com Research has demonstrated that depletion of MDM2 can cause an accumulation of cells in the G1 phase, indicating cell cycle arrest. mdpi.comresearchgate.net

Immunofluorescence: This method can be used to visualize the expression and localization of specific proteins within cells. In the context of this compound research, immunofluorescence is a suitable method for monitoring the knockdown of XIAP protein expression following treatment with gene silencers, providing visual confirmation of target engagement. scbt.com

The table below details findings from flow cytometry analyses.

| Analysis Type | Method | Cell Line | Treatment | Key Finding | Source |

| Apoptosis | Annexin V/PI Staining | MM1.R | MDM2 siRNA | Increased percentage of apoptotic cells from 12.3% to 53.1%. | mdpi.com |

| Cell Cycle | Propidium Iodide Staining | MM1.R (p53wt) | MDM2 siRNA | Resulted in the accumulation of cells in the G1 phase. | mdpi.comresearchgate.net |

| Cell Cycle | Propidium Iodide Staining | 8226R5 (p53null) | MDM2 siRNA | Decreased S phase and dramatically increased G2 phase. | mdpi.com |

Genetic Modulation Approaches

Gene Silencing via RNA Interference (siRNA, shRNA) for MDM2 and XIAP

In the study of this compound, silencing of MDM2 and XIAP individually or together is critical for several reasons:

Target Validation: Demonstrating that siRNA- or shRNA-mediated knockdown of MDM2 and/or XIAP phenocopies the effects of the chemical inhibitor (e.g., induces apoptosis, inhibits proliferation) provides strong evidence that the compound acts through these specific targets. mdpi.com

Mechanism Elucidation: Gene silencing helps to dissect the complex signaling pathways involved. For instance, siRNA-mediated knockdown of XIAP was shown to increase MDM2 levels and decrease p53, revealing a regulatory link between these proteins. researchgate.netembopress.org

Dependency Confirmation: The reliance of an inhibitor on its target can be confirmed by silencing the target. For example, researchers performed double-knockouts of both MDM2 and XIAP using siRNA to test the cellular response to the dual inhibitor MX69, confirming the compound's mechanism. nih.gov Inhibition of MDM2 by RNAi has been shown to significantly increase the sensitivity of resistant multiple myeloma cells to other drugs. mdpi.com

| RNAi Tool | Target Gene(s) | Cell Line(s) | Outcome | Source |

| siRNA/shRNA | XIAP | Various human cell lines | Marked increase in Mdm2 levels and decrease in p53 levels. | researchgate.netembopress.org |

| siRNA | MDM2 | Multiple Myeloma | Inhibited cell cycle progression and induced apoptosis. | mdpi.comresearchgate.net |

| siRNA | MDM2 and XIAP | NB-1691 | Used to test cellular response to the dual inhibitor MX69. | nih.gov |

Overexpression Strategies for Specific Genes or Domains

Conversely to gene silencing, overexpression strategies are employed to investigate whether increased levels of a target protein or a specific functional domain can confer resistance to an inhibitor or enhance a particular cellular phenotype. This approach is crucial for confirming that an inhibitor's efficacy is dependent on the presence of its target, a concept particularly relevant for targeted therapies.

In the context of this compound, overexpression studies have been instrumental:

Confirming Target Dependency: Cancer cell lines with naturally low levels of MDM2 can be engineered to overexpress the protein. Subsequent treatment with an MDM2/XIAP inhibitor can then confirm that the compound's cytotoxic effects are indeed dependent on high MDM2 expression, a characteristic of many cancers. nih.gov

Investigating Regulatory Mechanisms: A key discovery was that the MDM2 RING domain binds to the IRES (Internal Ribosome Entry Site) of XIAP mRNA. nih.gov To study this, researchers have used enforced overexpression of the XIAP IRES RNA sequence in cancer cells. nih.gov These experiments demonstrated that overexpressing this RNA domain led to an increase in the protein levels of both MDM2 and XIAP, which in turn promoted cancer cell survival and resistance to apoptosis. nih.gov This approach was vital in understanding the precise molecular interaction that dual inhibitors like this compound are designed to disrupt. nih.gov

Computational and Systems Biology Methods

Virtual Screening and Computational Modeling for Compound Design

The discovery of novel, potent, and selective inhibitors like those in the this compound class often begins with computational methods. These in silico approaches allow for the rapid screening of vast chemical libraries to identify promising hit compounds, saving significant time and resources compared to traditional high-throughput screening alone.

Virtual Screening: This process involves using computer models to screen large databases of compounds to find those that are most likely to bind to a biological target. acs.orgaacrjournals.org

Ligand-Based Virtual Screening: This approach uses the structural information of known active compounds to create a pharmacophore model—a 3D representation of the essential features required for biological activity. This model is then used to search for new compounds with similar features. nih.gov

Structure-Based Virtual Screening (Molecular Docking): When the 3D structure of the target protein (like MDM2) is known, molecular docking can be used to predict how candidate compounds will bind to the target's active site. nih.govmdpi.com This helps in prioritizing compounds for synthesis and biological testing.

Computational Modeling: Beyond initial screening, molecular modeling is used to refine lead compounds. By visualizing the predicted binding mode of an inhibitor within the MDM2 pocket, chemists can rationally design modifications to improve potency and selectivity. acs.org For instance, a "central valine concept" was established using molecular modeling to guide the design of new p53-MDM2 inhibitor scaffolds. acs.org These computational strategies have been successfully applied to identify novel classes of MDM2 inhibitors, some of which have advanced to clinical trials. acs.orgacs.org

Bioinformatics Analysis of Public Gene Expression Datasets (e.g., GEO)

In the research of the dual-target inhibitor this compound, also known as MX69, bioinformatics analysis of public gene expression datasets, such as the Gene Expression Omnibus (GEO), serves as a crucial methodology. This approach allows for the investigation of the inhibitor's targets, MDM2 and XIAP, in various pathological contexts, providing insights into potential therapeutic applications and mechanisms of action.

Detailed Research Findings

A notable application of this methodology was demonstrated in a study on multiple myeloma (MM). Researchers utilized GEO datasets to analyze the differential expression of MDM2 in normal versus cancerous tissues, as well as in newly diagnosed versus relapsed MM patients.

The analysis of GEO datasets GSE6477 and GSE31161 revealed a significant upregulation of MDM2 expression in MM patients compared to normal donors. researchgate.net Furthermore, the expression of MDM2 was found to be even higher in patients who had relapsed from the disease when compared to those who were newly diagnosed. researchgate.net These findings underscore the clinical relevance of MDM2 in the progression and potential drug resistance of multiple myeloma.

The study leveraged these bioinformatics findings to investigate the efficacy of the Mdm2/XIAP dual inhibitor, MX69. The elevated expression of MDM2 in drug-resistant MM cell lines, as confirmed by both quantitative real-time PCR (qRT-PCR) and immunoblotting, provided a strong rationale for targeting this protein. researchgate.net Subsequent experiments showed that treatment with MX69 led to a dose- and time-dependent reduction in the viability of MM cells. researchgate.net

This integrated approach, combining the analysis of public gene expression data with experimental validation, highlights the power of bioinformatics in modern drug discovery and development. By identifying patient populations with high expression of the target proteins, researchers can better position novel therapeutic agents like this compound for clinical investigation.

Interactive Data Table: MDM2 Expression in Multiple Myeloma (GEO Datasets)

| Dataset ID | Comparison Groups | Key Finding | Significance |

| GSE6477 | Normal Donors vs. Newly Diagnosed MM vs. Relapsed MM | MDM2 expression is significantly higher in both newly diagnosed and relapsed MM patients compared to normal donors. Relapsed patients show the highest MDM2 levels. | p < 0.001 researchgate.net |

| GSE31161 | Normal Donors vs. Newly Diagnosed MM vs. Relapsed MM | Corroborates the findings of GSE6477, showing elevated MDM2 expression in MM, particularly in the relapsed setting. | p < 0.001 researchgate.net |

Future Directions and Unanswered Questions in Mdm2/xiap in 2 Research

Deeper Elucidation of p53-Independent Mechanisms Driving Anti-tumor Effects

While the reactivation of wild-type p53 is a primary mechanism for MDM2 inhibitors, the oncogenic roles of MDM2 and XIAP extend beyond p53 regulation. A critical future direction is to comprehensively map the p53-independent anti-tumor effects of dual inhibitors like MDM2/XIAP-IN-2, which is crucial for their application in the large percentage of cancers with mutant or null p53 status. mdpi.commdpi.com

MDM2 possesses significant p53-independent oncogenic activities, largely through its C-terminal RING domain. nih.gov This domain not only functions as an E3 ubiquitin ligase but also binds to specific mRNAs to regulate their translation. nih.govnih.gov Research has shown that the MDM2 RING domain can bind to the mRNAs of XIAP, VEGF, MYCN, and Slug, thereby promoting cancer pathogenesis independently of p53. nih.gov For instance, MDM2 can promote cancer cell motility and invasion by stabilizing Slug mRNA. nih.gov Furthermore, MDM2 has been shown to interact with other crucial cellular proteins, affecting genomic instability, DNA repair, and cell cycle progression. aacrjournals.orgiu.edu

A key p53-independent pathway recently uncovered involves a regulatory loop between MDM2 and the oncoprotein c-Myc. mdpi.com Studies using the dual inhibitor MX69 demonstrated that MDM2 stabilizes c-Myc mRNA, while c-Myc, in turn, transcriptionally induces MDM2. mdpi.com Inhibition of MDM2 with MX69 led to decreased c-Myc expression and suppressed growth in drug-resistant multiple myeloma cells, highlighting a potent p53-independent mechanism. mdpi.com

Future research must systematically dissect these pathways. Unanswered questions include:

To what extent does the anti-tumor activity of this compound in p53-mutant cancers rely on the disruption of the MDM2/c-Myc axis versus other p53-independent functions?

How does dual inhibition of MDM2 and XIAP affect MDM2's role in regulating other oncogenic mRNAs beyond XIAP and c-Myc?

What is the full spectrum of the Mdm2-MdmX E3 ligase complex's substrates in a p53-null context, and how is this perturbed by dual inhibitors? mdpi.com

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Compound Design

The discovery of initial lead compounds like this compound provides a foundation for advanced structure-activity relationship (SAR) studies aimed at creating next-generation inhibitors with superior potency, selectivity, and pharmacokinetic properties. promega.com.br Recent work on dual inhibitors based on a tetrahydroquinoline scaffold, such as JW-2-107 and its analog 3e, has provided significant insights into the chemical features essential for activity. nih.govnih.gov

SAR studies on the JW-2-107 scaffold revealed that the tetrahydroquinoline moiety is critical for antiproliferative activity. nih.gov Modifications to other parts of the molecule, such as the phenyl C-ring and phenyl D-ring, have been explored to optimize potency. nih.gov For example, compound 3e emerged from these studies as a potent analog that effectively decreases MDM2 and XIAP protein levels, increases p53 expression, and inhibits tumor growth in vivo. nih.gov

Future SAR studies should focus on:

Improving Binding Affinity and Selectivity: Utilizing biophysical techniques and structural biology to understand how modifications to the inhibitor scaffold affect binding to the MDM2 RING domain and interaction with the XIAP mRNA IRES.

Enhancing Drug-like Properties: Optimizing solubility, metabolic stability, and cell permeability to improve bioavailability and in vivo efficacy. acs.org

Exploring Novel Scaffolds: Moving beyond the tetrahydroquinoline base to identify new chemical structures that can dually inhibit MDM2 and XIAP, potentially with different mechanisms of action or improved safety profiles. benthamscience.com

Table 1: Example of SAR Insights for Tetrahydroquinoline-Based MDM2/XIAP Inhibitors

Development of Rational Combination Therapy Strategies in Pre-clinical Models

While potent as single agents, the efficacy of targeted therapies like this compound can often be enhanced through rational combination strategies. nih.gov Combining MDM2/XIAP inhibitors with other anti-cancer agents could lead to synergistic cell killing, overcome intrinsic or acquired resistance, and allow for lower, less toxic doses of each drug. iiarjournals.orgfrontiersin.org

Preclinical evidence already supports several combination approaches for MDM2 or XIAP inhibitors. For example, the MDM2/XIAP inhibitor MX69, when combined with the proteasome inhibitor bortezomib (B1684674), resulted in significant tumor regression and prolonged survival in a multiple myeloma xenograft model. mdpi.com The rationale for combining MDM2 inhibitors with chemotherapy or other targeted agents like PI3K/AKT/mTOR inhibitors is also strong. mdpi.comfrontiersin.orgmdpi.com Given that this compound targets both apoptosis (via XIAP) and cell cycle control (via MDM2/p53), it is a prime candidate for combination therapies.

Key future pre-clinical investigations should include:

Combining with Standard-of-Care Chemotherapies: Assessing synergy with drugs like etoposide (B1684455) or doxorubicin (B1662922) in various cancer models. iu.eduiiarjournals.org

Pairing with Other Targeted Agents: Investigating combinations with inhibitors of key survival pathways, such as PI3K/mTOR, BRAF/MEK, or receptor tyrosine kinases. mdpi.comnih.gov

Combination with Immunotherapy: Exploring whether the apoptosis induced by this compound can create an immunogenic tumor microenvironment, thereby sensitizing tumors to checkpoint inhibitors.

Overcoming Resistance: Testing whether this compound can re-sensitize drug-resistant tumors (e.g., bortezomib-resistant myeloma) to prior therapies. mdpi.com

Table 2: Potential Combination Strategies for MDM2/XIAP Inhibitors

Identification and Validation of Predictive Biomarkers for Compound Response and Resistance

A crucial step toward the clinical implementation of this compound is the identification and validation of predictive biomarkers. Biomarkers can help select patients most likely to respond to treatment, and can provide early indicators of developing resistance.

Obvious candidate biomarkers include the expression levels of the drug's primary targets:

MDM2 and XIAP Expression: High co-expression of both MDM2 and XIAP is hypothesized to predict sensitivity to dual inhibitors. nih.govnih.gov High MDM2 levels have been associated with poor prognosis and drug resistance in some cancers, suggesting that these tumors are dependent on MDM2 and thus vulnerable to its inhibition. mdpi.com

p53 Status: The mutational status of the TP53 gene will likely be a critical determinant of the primary mechanism of action. nih.gov While the dual inhibitor is expected to be effective in p53-mutant cancers, the p53 activation component will only be relevant in p53 wild-type tumors. nih.gov

Beyond the primary targets, future research should investigate:

Downstream Pathway Components: The status of pathways regulated by MDM2/XIAP, such as the c-Myc and NF-κB pathways, could influence sensitivity. mdpi.comnih.gov For example, tumors with an activated MDM2-c-Myc loop may be particularly susceptible. mdpi.com

Mechanisms of Resistance: Studies are needed to understand how cancer cells develop resistance to MDM2/XIAP inhibitors. This could involve mutations in the MDM2 RING domain, upregulation of alternative survival pathways, or changes in drug efflux. Acquired p53 mutations are a known resistance mechanism for pure MDM2-p53 inhibitors. frontiersin.orgfrontiersin.org

Comprehensive Analysis of this compound Impact on Broader Oncogenic Pathways

The full impact of simultaneously inhibiting MDM2 and XIAP on the complex network of cancer cell signaling is not yet fully understood. MDM2 interacts with a host of proteins involved in critical cellular processes beyond p53. aacrjournals.org For example, MDM2 can degrade the tumor suppressor FOXO3a, inhibit the DNA repair protein NME2, and regulate the cell cycle inhibitor p21. aacrjournals.orgnih.gov A comprehensive, unbiased analysis is needed to map the global cellular changes induced by this compound.

Future research efforts should employ systems biology approaches:

Proteomics and Transcriptomics: Using techniques like mass spectrometry-based proteomics and RNA-sequencing to analyze global changes in protein and gene expression in cancer cells treated with this compound. mdpi.com This could uncover novel targets and mechanisms of action.

Functional Screens: Performing CRISPR or siRNA screens in the presence of the inhibitor to identify genes and pathways that either enhance or suppress its cytotoxic effects. This can reveal synthetic lethal interactions and resistance mechanisms.

This broader analysis will provide a more complete picture of the drug's mechanism, identify additional patient populations who might benefit, and suggest novel combination therapy strategies.

Investigation of Autophagy Modulation by this compound in Diverse Cancer Contexts

Recent research has uncovered a fascinating role for XIAP as a key regulator of autophagy, a cellular recycling process that can either promote cell survival or cell death depending on the context. embopress.orgmdpi.com Evidence suggests that XIAP functions as an endogenous repressor of autophagy through a novel XIAP-Mdm2-p53 signaling pathway. embopress.orgnih.gov In this pathway, phosphorylated XIAP acts as an E3 ligase for Mdm2, targeting it for degradation. embopress.orgembopress.org This stabilizes cytoplasmic p53, which in turn acts as a master repressor of autophagy. embopress.orgd-nb.info

This XIAP-mediated inhibition of autophagy has been shown to promote tumorigenicity. embopress.orgmdpi.com Therefore, a critical unanswered question is how an inhibitor that disrupts the MDM2-XIAP axis, like this compound, affects this regulatory pathway.

Future investigations should address:

Effect on Autophagy Flux: Does this compound induce or inhibit autophagy? The outcome may depend on the specific cellular context (e.g., p53 status, nutrient availability). By preventing MDM2 degradation by XIAP, the inhibitor might be expected to decrease cytoplasmic p53 and thereby induce autophagy.

Context-Dependent Role: How does the modulation of autophagy by this compound contribute to its anti-tumor effects in different cancer types? In some contexts, inducing autophagy could be a survival mechanism for cancer cells, while in others, it could lead to autophagic cell death.

Therapeutic Implications: Could the autophagy-modulating effects of this compound be exploited therapeutically? For example, could it be combined with autophagy inhibitors (e.g., chloroquine) to enhance its cytotoxic effects in certain cancers?

Understanding the interplay between this compound and the autophagy machinery is essential for predicting its efficacy and designing rational therapeutic strategies across diverse cancer types. d-nb.inforesearchgate.net

Q & A

Q. What molecular mechanisms underlie MDM2/XIAP-IN-2's dual inhibitory activity against MDM2 and XIAP?

this compound disrupts the MDM2-p53 interaction, restoring p53-mediated apoptosis, while concurrently inhibiting XIAP to block caspase suppression. Methodologically, this is validated via fluorescence polarization assays for MDM2 binding affinity (IC50) and XIAP BIR domain inhibition assays using recombinant proteins . Structural analysis (e.g., X-ray crystallography or molecular docking) further elucidates binding interfaces and selectivity .

Q. What in vitro assays are most reliable for quantifying this compound's inhibitory potency?

Use fluorescence polarization (FP) assays with fluorescein-labeled p53 peptides for MDM2 inhibition, measuring displacement of competitive binding. For XIAP, employ caspase-3/7 activation assays in cancer cell lysates. Dose-response curves and IC50 calculations should follow standardized protocols, with statistical validation (e.g., ANOVA for triplicate replicates) .

Q. How should researchers control for off-target effects when testing this compound in cellular models?

Include negative controls (e.g., this compound analogs with reduced binding affinity) and use siRNA knockdown of MDM2/XIAP to confirm on-target effects. Proteome-wide profiling (e.g., kinome screens) can identify off-target interactions, while Western blotting for p21 and cleaved caspase-3 validates pathway-specific activity .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound's efficacy in p53-mutant vs. wild-type cancers?

Stratify preclinical models by p53 status (e.g., isogenic cell lines or CRISPR-edited p53 mutants). Use RNA sequencing to correlate transcriptional responses with p53 activity. For conflicting in vivo results, optimize dosing schedules and validate pharmacodynamic biomarkers (e.g., serum MDM2 levels) to reconcile discrepancies .

Q. How can researchers optimize combination therapies involving this compound and DNA-damaging agents?

Apply synergy scoring models (e.g., Chou-Talalay combination index) in vitro. In vivo, use orthotopic xenografts with sequential vs. concurrent dosing regimens. Monitor toxicity via hematological and hepatic biomarkers, and employ transcriptomic profiling to identify resistance mechanisms (e.g., upregulated anti-apoptotic Bcl-2 proteins) .

Q. What methodologies validate this compound's target engagement in complex tumor microenvironments?

Utilize proximity ligation assays (PLA) to visualize MDM2-p53 or XIAP-caspase interactions in tumor sections. For spatial resolution, apply multiplex immunohistochemistry with phospho-specific p53 antibodies. Single-cell RNA sequencing of treated tumors can dissect heterogeneity in pathway activation .

Q. How should researchers design protocols to assess this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Conduct LC-MS/MS-based pharmacokinetic studies in rodents to measure plasma and tissue concentrations. Correlate with PD markers (e.g., p53 target gene expression) using longitudinal sampling. Bayesian hierarchical models can integrate sparse PK-PD data for dose optimization .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing this compound's dose-response data in heterogeneous tumor models?

Apply mixed-effects models to account for intra- and inter-tumor variability. Use bootstrapping to estimate confidence intervals for IC50 values. For survival studies, Kaplan-Meier analysis with log-rank tests and Cox proportional hazards models are essential .

Q. How can researchers ensure reproducibility of this compound's effects across laboratories?

Adopt standardized assay protocols (e.g., ATCC cell lines, matched culture conditions) and share raw data via repositories like Zenodo. Include detailed metadata (e.g., compound batch purity, storage conditions) and validate findings using orthogonal methods (e.g., CRISPR-mediated gene activation) .

Q. What strategies mitigate bias in interpreting this compound's preclinical efficacy data?

Blind experimenters to treatment groups during data collection and analysis. Pre-register study designs (e.g., on Open Science Framework) and use independent replication cohorts. Transparently report negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.